Unii-8mzu56S9QP

Descripción general

Descripción

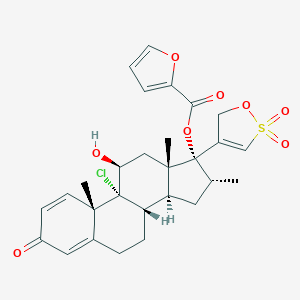

The substance identified by UNII “8MZU56S9QP” is also known as (11.BETA.,16.ALPHA.,17.ALPHA.)-9-CHLORO-17-(2,2-DIOXIDO-5H-1,2-OXATHIOL-4-YL)-17-((2-FURANYLCARBONYL)OXY)-11-HYDROXY-16-METHYLANDROSTA-1,4-DIEN-3-ONE . The UNII is a unique alphanumeric code assigned to a specific substance or ingredient by the FDA (Food and Drug Administration) .

Synthesis Analysis

Unfortunately, the search results did not provide specific information about the synthesis of this compound.Chemical Reactions Analysis

The search results did not provide specific information about the chemical reactions involving this compound .Physical And Chemical Properties Analysis

The search results did not provide specific information about the physical and chemical properties of this compound .Aplicaciones Científicas De Investigación

Transforming Educational Programs for Research Innovation

Educational programs are pivotal in translating basic scientific research into deployable innovations that benefit society and the planet. Initiatives like the National Collegiate Inventors and Innovators Alliance (NCIIA) focus on experiential learning in STEM innovation, invention, and entrepreneurship, aiming to create viable and socially beneficial businesses. This approach addresses innovation challenges by providing training, education, and financial support tailored to both the venture's needs and the innovator's aspirations (J. Giordan, A. Shartrand, J. Steig, P. Weilerstein, 2011).

UniProt for Biological Research

The Universal Protein Resource (UniProt) supports biological research by maintaining a comprehensive, fully classified, richly annotated protein sequence knowledgebase. This resource facilitates extensive cross-references and querying interfaces, making it an essential tool for the scientific community to access and analyze protein-related information (A. Morgat et al., 2010).

Enhancing Multi-Strange Hadron Production Research

Research on the enhanced production of multi-strange hadrons in high-multiplicity proton-proton collisions contributes significantly to the field of particle physics. This study, supported by a wide range of international scientific organizations, exemplifies the collaborative nature of contemporary scientific research (J. D. M. M. G. Aglieri et al., 2017).

Higgs Boson Properties in Particle Physics

The measurement of Higgs boson properties in the four-lepton final state is a breakthrough in particle physics, supported by an international consortium of funding agencies. This research underscores the importance of global collaboration in advancing our understanding of the universe (S. Chatrchyan et al., 2014).

Nanomedicine and Molecular Imaging

Nanomedicine and molecular imaging represent a significant area of research, with nanotechnology offering targeted applications in diagnosing and treating diseases. Molecular imaging plays a crucial role in assessing the health and environmental impacts of nanomaterials, illustrating the interdisciplinary nature of modern scientific endeavors (J. Sutcliffe, 2011).

Upconversion Nanoparticles in Theranostics

The development of upconversion nanoparticles highlights the intersection of nanochemistry and theranostics, offering new avenues for disease diagnosis and treatment. This research area exemplifies the innovative applications of nanotechnology in healthcare (Guanying Chen, Hailong Qiu, P. Prasad, Xiaoyuan Chen, 2014).

Safety And Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

[(8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-17-(2,2-dioxo-5H-oxathiol-4-yl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H31ClO8S/c1-16-11-21-20-7-6-17-12-19(30)8-9-25(17,2)27(20,29)23(31)13-26(21,3)28(16,18-14-36-38(33,34)15-18)37-24(32)22-5-4-10-35-22/h4-5,8-10,12,15-16,20-21,23,31H,6-7,11,13-14H2,1-3H3/t16-,20+,21+,23+,25+,26+,27+,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CICBZJUKOHKGNN-YRGVOICOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C5=CS(=O)(=O)OC5)OC(=O)C6=CC=CO6)C)O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C5=CS(=O)(=O)OC5)OC(=O)C6=CC=CO6)C)O)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H31ClO8S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

563.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-17-(2,2-dioxo-5H-oxathiol-4-yl)-11-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] furan-2-carboxylate | |

CAS RN |

223776-49-6 | |

| Record name | (11beta,16alpha,17alpha)-9-Chloro-17-(2,2-dioxido-5H-1,2-oxathiol-4-yl)-17-((2-furanylcarbonyl)oxy)-11-hydroxy-16-methylandrosta-1,4-dien-3-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0223776496 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (11.BETA.,16.ALPHA.,17.ALPHA.)-9-CHLORO-17-(2,2-DIOXIDO-5H-1,2-OXATHIOL-4-YL)-17-((2-FURANYLCARBONYL)OXY)-11-HYDROXY-16-METHYLANDROSTA-1,4-DIEN-3-ONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8MZU56S9QP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[Acetyl(methyl)amino]-2,4,6-triiodo-5-(methylcarbamoyl)benzoic acid](/img/structure/B116995.png)

![5-Azaspiro[2.4]heptane-1-carboxylicacid, 5-(phenylmethyl)-, ethyl ester](/img/structure/B117004.png)